Cas no 946210-88-4 (N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide)

N-{2-(Carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide is a synthetic organic compound featuring a thiazole core functionalized with a phenyl group at the 4-position and a carbamoylmethylsulfanyl moiety at the 2-position. The 5-position is substituted with a 3-chlorobenzamide group, enhancing its potential as an intermediate in medicinal chemistry or agrochemical applications. The presence of both thiazole and benzamide moieties suggests possible bioactivity, particularly in targeting enzymes or receptors. Its structural complexity allows for further derivatization, making it a versatile building block in drug discovery. The chlorine substituent may improve lipophilicity and binding affinity, while the carbamoyl group offers hydrogen-bonding capabilities, potentially influencing solubility and pharmacokinetic properties.
N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide structure
946210-88-4 structure
Product Name:N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide
CAS No:946210-88-4
MF:C18H14ClN3O2S2
MW:403.905660152435
CID:5976969
PubChem ID:25282965
Update Time:2025-10-29

N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide
    • N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-chlorobenzamide
    • VU0631863-1
    • AKOS024492716
    • F5034-0316
    • N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide
    • 946210-88-4
    • N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-chlorobenzamide
    • Inchi: 1S/C18H14ClN3O2S2/c19-13-8-4-7-12(9-13)16(24)22-17-15(11-5-2-1-3-6-11)21-18(26-17)25-10-14(20)23/h1-9H,10H2,(H2,20,23)(H,22,24)
    • InChI Key: SVHJPZNHWNBKDS-UHFFFAOYSA-N
    • SMILES: C(NC1SC(SCC(N)=O)=NC=1C1=CC=CC=C1)(=O)C1=CC=CC(Cl)=C1

Computed Properties

  • Exact Mass: 403.0215967g/mol
  • Monoisotopic Mass: 403.0215967g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 139Ų

N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide Pricemore >>

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Additional information on N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide

Comprehensive Overview of N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide (CAS No. 946210-88-4)

N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide (CAS No. 946210-88-4) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole and benzamide moieties, exhibits potential applications in drug discovery and development. Its molecular structure, which includes a carbamoylmethylsulfanyl group and a 3-chlorobenzamide substituent, makes it a promising candidate for targeting specific biological pathways.

In recent years, the demand for novel heterocyclic compounds like N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide has surged due to their versatility in addressing unmet medical needs. Researchers are particularly interested in its potential as a kinase inhibitor or anti-inflammatory agent, topics that are frequently searched in academic and industrial databases. The compound's CAS No. 946210-88-4 is often queried alongside terms such as "thiazole derivatives", "benzamide analogs", and "drug discovery", reflecting its relevance in contemporary scientific discourse.

The synthesis of N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide involves multi-step organic reactions, including the formation of the thiazole core and subsequent functionalization with the carbamoylmethylsulfanyl group. This process highlights the compound's structural complexity and the precision required in its preparation. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to verify its purity and identity, ensuring its suitability for further studies.

From a pharmacological perspective, N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide has shown promise in preliminary in vitro and in vivo assays. Its ability to modulate specific enzyme activities and receptor interactions has sparked interest in its potential therapeutic applications. For instance, it may serve as a lead compound for developing treatments for chronic inflammatory diseases or metabolic disorders, areas of high public health relevance.

The compound's physicochemical properties, including solubility, stability, and bioavailability, are critical factors in its development as a drug candidate. Researchers are actively investigating strategies to optimize these parameters, such as prodrug design or nanoparticle encapsulation, to enhance its efficacy and safety profile. These efforts align with the growing trend of personalized medicine and targeted therapy, which dominate current biomedical research.

In addition to its pharmaceutical potential, N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide is also studied for its structure-activity relationships (SAR). Understanding how modifications to its thiazole or benzamide components affect its biological activity is a key focus area. This knowledge can guide the design of next-generation compounds with improved potency and selectivity, addressing common challenges in drug resistance and off-target effects.

The environmental and regulatory aspects of N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide are also under scrutiny. As with any synthetic compound, its ecotoxicity and biodegradability must be evaluated to ensure compliance with global green chemistry standards. This aligns with the increasing consumer and regulatory demand for sustainable pharmaceuticals, a topic frequently searched in environmental science forums.

In summary, N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-3-chlorobenzamide (CAS No. 946210-88-4) represents a fascinating example of modern medicinal chemistry. Its unique structure, coupled with its potential therapeutic applications, makes it a subject of ongoing research and development. As the scientific community continues to explore its capabilities, this compound may pave the way for innovative treatments in areas such as inflammation, metabolism, and beyond.

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